molecular formula C17H16ClF4N3O B2790691 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide CAS No. 1797715-95-7

2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide

Cat. No.: B2790691
CAS No.: 1797715-95-7
M. Wt: 389.78
InChI Key: ISLQHRRBSOFENO-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro and fluoro groups, and an indazole moiety linked via an ethyl chain. The presence of trifluoromethyl and tetrahydroindazole groups adds to its chemical diversity and potential biological activity.

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of 2-chloro-6-fluorobenzoyl chloride from 2-chloro-6-fluorobenzoic acid using thionyl chloride.

    Introduction of the Indazole Moiety: The indazole derivative is synthesized separately, typically starting from commercially available 3-(trifluoromethyl)aniline. This involves cyclization reactions to form the tetrahydroindazole ring.

    Coupling Reaction: The final step involves coupling the benzoyl chloride with the indazole derivative in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions under controlled conditions.

Chemical Reactions Analysis

2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The indazole moiety can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, oxidation with potassium permanganate can yield corresponding ketones or carboxylic acids.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, warranting further investigation.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl and indazole groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives with chloro, fluoro, and trifluoromethyl substituents. Examples include:

  • 2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide
  • 2-chloro-6-fluoro-N-(2,2,2-trifluoroethyl)benzamide
  • 2-chloro-6-fluoro-N-[(3-fluorophenyl)methyl]benzamide

Compared to these compounds, 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is unique due to the presence of the tetrahydroindazole moiety, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF4N3O/c18-11-5-3-6-12(19)14(11)16(26)23-8-9-25-13-7-2-1-4-10(13)15(24-25)17(20,21)22/h3,5-6H,1-2,4,7-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLQHRRBSOFENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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